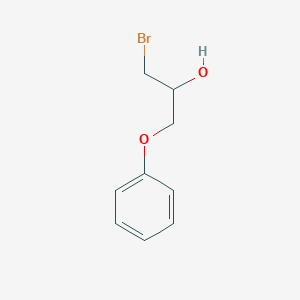

1-Bromo-3-phenoxy-propan-2-ol

Description

Contextualization within Halogenated Propanols and Phenoxy Ether Chemistry

From a structural standpoint, 1-Bromo-3-phenoxy-propan-2-ol belongs to two prominent classes of organic compounds: halogenated propanols and phenoxy ethers. The propan-2-ol backbone is substituted with a bromine atom at the C1 position and a phenoxy group (a phenyl ring linked via an ether bond) at the C3 position. This combination of a halohydrin functionality (a halogen and a hydroxyl group on adjacent carbon atoms) and an aromatic ether moiety dictates its chemical behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrO₂ chemsrc.com |

| Molecular Weight | 231.086 g/mol chemsrc.com |

| Exact Mass | 229.994 g/mol chemsrc.com |

| LogP | 1.82 chemsrc.com |

| Polar Surface Area (PSA) | 29.46 Ų chemsrc.com |

Significance as a Versatile Synthetic Intermediate and Chiral Building Block

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. The C2 carbon, bonded to the hydroxyl group, is a stereocenter, meaning the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-1-Bromo-3-phenoxy-propan-2-ol and (S)-1-Bromo-3-phenoxy-propan-2-ol. This chirality is of paramount importance in medicinal chemistry, as different enantiomers of a drug molecule often exhibit vastly different biological activities.

Consequently, a major focus of research has been the development of methods for the enantioselective synthesis or separation of its enantiomers, establishing it as a valuable chiral building block. The most successful and widely studied approach is the enzymatic kinetic resolution of the racemic mixture. ias.ac.inresearchgate.net This technique utilizes lipases, which are enzymes that can selectively catalyze the acylation of one enantiomer over the other, allowing for the separation of the fast-reacting enantiomer (as an ester) from the unreacted, slow-reacting enantiomer (as an alcohol).

Lipase B from Candida antarctica (CALB), often in its immobilized form (Novozym 435), has proven to be a highly effective biocatalyst for this purpose. ntnu.noresearchgate.netmdpi.com Researchers have systematically investigated various reaction parameters—such as the choice of acyl donor (e.g., vinyl acetate, vinyl butanoate), solvent, and water activity—to optimize the conversion and, crucially, the enantioselectivity (expressed as the E-value) of the resolution. scilit.comresearchgate.net For instance, studies have shown that for 3-bromo-1-phenoxy-2-propanol, increasing water activity in the solvent can lead to higher E-values. scilit.com These enantiopure halohydrins are key intermediates in the synthesis of important pharmaceuticals, particularly β-adrenergic receptor antagonists (β-blockers) like (S)-Betaxolol. mdpi.com

Table 2: Selected Examples of Enzymatic Kinetic Resolution of this compound and its Analogs

| Substrate | Enzyme | Acyl Donor | Solvent | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| 1-Bromo-3-[4-(2-methoxy-ethyl) phenoxy]-2-propanol | Lipase | Not specified | Not specified | A biocatalytic method for enantioselective synthesis of the (R)-enantiomer was developed. ias.ac.in | ias.ac.inacs.org |

| 1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Candida antarctica Lipase B (CALB) | Vinyl butanoate | Acetonitrile | Kinetic resolution yielded the (R)-chlorohydrin with 99% enantiomeric excess (ee). mdpi.com | mdpi.com |

| 3-Bromo-1-phenoxy-2-propanol | Candida antarctica Lipase B (Novozym 435) | Vinyl butanoate | Various organic solvents | E-values were higher with increased water activity. scilit.com | ntnu.noscilit.comresearchgate.net |

Overview of Academic Research Trajectories for the Chemical Compound

Academic research involving this compound has followed a clear and focused trajectory, primarily driven by its utility in the asymmetric synthesis of bioactive molecules. The main avenues of investigation include:

Biocatalytic Resolutions: The predominant research theme is the use of enzymes, especially lipases, for the kinetic resolution of racemic this compound and its derivatives. ntnu.noresearchgate.net This research is highly process-oriented, aiming to develop scalable, efficient, and highly enantioselective methods suitable for industrial application in pharmaceutical manufacturing. mdpi.com

Optimization of Reaction Conditions: A significant body of work is dedicated to optimizing the parameters of enzymatic resolutions. This includes screening different lipases (e.g., from Pseudomonas or Candida species), comparing immobilized versus free enzymes, evaluating a wide range of acyl donors and solvents, and studying the influence of temperature and water content on reaction efficiency and selectivity. scilit.comresearchgate.net

Synthesis of Pharmaceutical Intermediates: The enantiopure forms of this compound and its analogs are not typically the final products but are rather crucial intermediates. Research demonstrates their conversion into high-value pharmaceutical compounds, most notably β-blockers. mdpi.comacs.org For example, the (R)-enantiomer of a related chlorohydrin is used to synthesize (S)-Betaxolol, where the amination reaction proceeds with an inversion of stereochemistry. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

95302-24-2 |

|---|---|

Molecular Formula |

C9H11BrO2 |

Molecular Weight |

231.09 g/mol |

IUPAC Name |

1-bromo-3-phenoxypropan-2-ol |

InChI |

InChI=1S/C9H11BrO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 |

InChI Key |

HWHIPBPKAGDPBM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CBr)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of 1 Bromo 3 Phenoxy Propan 2 Ol

Established Reaction Pathways

The preparation of racemic 1-Bromo-3-phenoxy-propan-2-ol is commonly accomplished through classical organic reactions involving epoxide ring-opening or substitution on a propanol backbone.

A primary and widely utilized method for synthesizing aryloxy propanols involves the reaction of a phenol with an epihalohydrin, such as epibromohydrin or epichlorohydrin. This reaction is typically carried out under basic conditions. The process can be conceptualized as a two-step sequence when starting with the more common epichlorohydrin.

First, phenol is treated with a base, such as sodium hydroxide, to form the more nucleophilic sodium phenoxide. The phenoxide ion then attacks the terminal carbon of the epoxide ring of epichlorohydrin in a nucleophilic substitution reaction (SN2), displacing the chloride and forming 1,2-epoxy-3-phenoxypropane (phenyl glycidyl ether). mst.edursc.org This reaction is often facilitated by a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) to enhance the solubility of the phenoxide ion in the organic phase. rsc.org

In the second step, the resulting 1,2-epoxy-3-phenoxypropane undergoes a ring-opening reaction. Treatment with a hydrobromic acid (HBr) source opens the epoxide ring, leading to the formation of the desired this compound. The bromide ion preferentially attacks the less sterically hindered terminal carbon of the epoxide, while the proton adds to the epoxide oxygen, yielding the secondary alcohol upon ring-opening. The regioselectivity of this step is crucial for obtaining the correct isomer.

An alternative synthetic strategy involves the modification of pre-existing propanol or halopropanol molecules. One such pathway begins with the reaction of phenol with a 3-halopropanol, for instance, 3-chloropropanol, under basic conditions (e.g., potassium carbonate in acetonitrile) to yield 3-phenoxypropanol. google.com

This intermediate, 3-phenoxypropanol, however, lacks the required hydroxyl group at the C2 position and the bromine at C1. A more direct precursor is 3-phenoxy-1,2-propanediol. chemsynthesis.comnih.govnist.gov This diol can be synthesized by the hydrolysis of 1,2-epoxy-3-phenoxypropane. The selective bromination of 3-phenoxy-1,2-propanediol to replace the primary hydroxyl group at the C1 position with a bromine atom would yield the target compound. This selective bromination can be challenging but may be achieved using specific brominating agents that favor reaction with primary over secondary alcohols under controlled conditions. Another approach involves the reaction of phenol with 1,3-dibromopropane to form 3-phenoxy-bromopropane, which would then require further steps to introduce the hydroxyl group at the C2 position. google.com

Enantioselective Synthesis and Chiral Resolution Techniques

As this compound is a chiral molecule, obtaining enantiomerically pure forms is often essential for its application in the synthesis of pharmaceuticals and other biologically active molecules. Biocatalytic methods, particularly lipase-mediated kinetic resolutions, are prominent techniques for achieving this separation. nih.gov

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer and the product of the faster-reacting enantiomer. jocpr.com Lipases (EC 3.1.1.3) are widely used enzymes for this purpose due to their stereoselectivity, broad substrate tolerance, and stability in organic solvents. nih.govnih.gov

The process typically involves the enantioselective acylation (or transesterification) of the racemic alcohol. In the case of racemic this compound, a lipase will selectively catalyze the acylation of one enantiomer (e.g., the R-enantiomer) to its corresponding ester, leaving the other enantiomer (S-enantiomer) largely unreacted. Separation of the resulting ester from the unreacted alcohol then provides access to both enantiomers.

The efficiency and selectivity of the lipase-mediated kinetic resolution are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of lipase, the acyl donor, the solvent, and the temperature.

Enzyme Source: Different lipases exhibit varying degrees of enantioselectivity towards a given substrate. Commonly screened enzymes include those from Candida antarctica (lipase A and B, the latter often immobilized as Novozym 435), Pseudomonas cepacia, Pseudomonas fluorescens, and Thermomyces lanuginosus. nih.govresearchgate.net For structurally related aryloxy-propanols, lipases from Pseudomonas fluorescens and Thermomyces lanuginosus have shown high efficiency. researchgate.net

Acyl Donor: The choice of acyl donor is critical. Irreversible acyl donors like vinyl acetate or isopropenyl acetate are often preferred as they shift the reaction equilibrium towards the product side and minimize the reverse reaction. jocpr.com

Solvent Effects: The nature of the organic solvent can significantly influence enzyme activity and enantioselectivity. Solvents like toluene, hexane, and tert-butyl methyl ether are commonly employed. researchgate.net The hydrophobicity of the solvent plays a crucial role; for instance, less polar solvents often lead to higher enantioselectivity.

Temperature: Temperature affects the reaction rate and enzyme stability. Reactions are typically run at temperatures between 30°C and 60°C to ensure a reasonable reaction rate without causing significant enzyme denaturation. nih.govnih.gov

The following table summarizes typical parameters optimized in the kinetic resolution of related halohydrins and aryloxy-propanols.

| Parameter | Options/Conditions | Impact on Resolution |

|---|---|---|

| Lipase Source | Candida antarctica Lipase B (CAL-B), Pseudomonas fluorescens Lipase (AK), Thermomyces lanuginosus Lipase (TLL) | Determines the enantioselectivity (E-value) and which enantiomer reacts faster. |

| Acyl Donor | Vinyl acetate, Isopropenyl acetate, Acetic anhydride | Irreversible donors (e.g., vinyl acetate) drive the reaction to completion and prevent product hydrolysis. |

| Solvent | Toluene, Hexane, Tetrahydrofuran (THF), Methyl tert-butyl ether (MTBE) | Affects enzyme activity and enantioselectivity; non-polar solvents are often preferred. |

| Temperature | 30 - 50 °C | Balances reaction rate against enzyme stability and selectivity. |

| Substrate Concentration | 10 mM - 100 mM | Higher concentrations can lead to substrate or product inhibition, affecting the reaction rate. |

In an ideal kinetic resolution, the reaction is stopped at exactly 50% conversion. At this point, the theoretical maximum yield for one enantiomer (as the unreacted substrate) is 50%, and for the other (as the product) is 50%. The enantiomeric excess (ee) of both the remaining substrate (ees) and the formed product (eep) are crucial metrics of success. The relationship between conversion (c) and the enantiomeric excesses is governed by the enantioselectivity or enantiomeric ratio (E) of the enzyme.

A high E-value (typically E > 100) is desirable as it allows for the simultaneous production of both the substrate and product with high enantiomeric purity (ee > 99%) at or near 50% conversion. nih.gov For example, in the resolution of related phenylethyl halohydrin acetates using Candida antarctica lipase B, E-values greater than 200 were achieved, leading to the corresponding (S)-β-halohydrin with an enantiomeric excess greater than 99%. researchgate.net

Controlling the conversion is therefore paramount. This is typically achieved by carefully monitoring the reaction progress over time using techniques like chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) and stopping the reaction when the desired conversion level is reached. The following table illustrates the theoretical relationship between conversion and enantiomeric excess for a reaction with a high E-value.

| Conversion (c) | Enantiomeric Excess of Substrate (ees) | Enantiomeric Excess of Product (eep) |

|---|---|---|

| 10% | 11% | >99% |

| 30% | 43% | >99% |

| 50% | >99% | >99% |

| 60% | >99% | 67% |

| 70% | >99% | 43% |

Note: Values are illustrative for a reaction with a very high enantiomeric ratio (E > 200).

By carefully selecting the enzyme and optimizing reaction parameters, the biocatalytic kinetic resolution provides an effective and green chemical approach to obtaining enantiomerically pure (R)- and (S)-1-Bromo-3-phenoxy-propan-2-ol. jocpr.com

Chemo-Enzymatic Hybrid Synthetic Strategies

Chemo-enzymatic synthesis has emerged as a powerful tool for the production of enantiomerically pure pharmaceuticals. This approach combines the efficiency of traditional chemical synthesis with the high selectivity of biocatalysts. In the context of this compound and its analogs, the core of the chemo-enzymatic strategy often lies in the kinetic resolution of a racemic mixture of the bromohydrin or a related halohydrin intermediate.

Lipases are the most commonly employed enzymes for this purpose, with Candida antarctica lipase B (CALB) being a prominent example. These enzymes catalyze the stereoselective acylation of one of the enantiomers of the racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers. For instance, in the synthesis of the β-blocker (S)-betaxolol, a racemic bromohydrin, 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol, undergoes enzymatic transesterification. nih.gov This kinetic resolution, catalyzed by CALB with vinyl butanoate as the acyl donor, yields the (R)-bromohydrin with high enantiomeric excess (ee). nih.gov

The general principle of this chemo-enzymatic kinetic resolution can be summarized in the following table:

| Step | Description | Key Reagents/Catalysts | Outcome |

| 1 | Synthesis of Racemic Halohydrin | Phenol derivative, Epichlorohydrin/Epibromohydrin, Base | Racemic 1-halo-3-phenoxy-propan-2-ol |

| 2 | Enzymatic Kinetic Resolution | Racemic halohydrin, Lipase (e.g., CALB), Acyl donor (e.g., vinyl acetate) | Separation of enantiomers (one acylated, one unreacted alcohol) |

| 3 | Separation and Further Synthesis | Chromatographic separation of the ester and alcohol, followed by chemical steps to the final product. | Enantiomerically pure target molecule |

The choice of enzyme, acyl donor, and reaction conditions (solvent, temperature) are crucial for achieving high enantioselectivity and yield. Research has shown that lipases from Pseudomonas cepacia and other microbial sources are also effective in the kinetic resolution of related chlorohydrins, which are common precursors to β-blockers.

Chromatographic Resolution Methodologies (e.g., HPLC with Chiral Stationary Phases)

For the analytical and preparative separation of the enantiomers of this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is an indispensable technique. This method allows for the direct resolution of the racemic mixture, providing access to both enantiomers in high purity.

The selection of the appropriate chiral column and mobile phase is critical for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used. For instance, the enantiomers of phenoxy derivatives of (RS)-1-bromo-3-chloro-2-propanol have been successfully separated using a normal phase ODH (amylose-based) column. academie-sciences.fr The mobile phase in this case consisted of a mixture of n-hexane and isopropanol. academie-sciences.fr

A study on the kinetic resolution of a related compound, 1-(isopropylamino)-3-phenoxy-2-propanol, utilized a Lux® 5 µm Amylose-1 column for the separation of the enantiomers and their acetylated products. masterorganicchemistry.comnih.gov The specific retention times obtained in this study highlight the effectiveness of this method for baseline separation.

| Compound | Retention Time (min) |

| (R)-1-(isopropylamino)-3-phenoxy-2-propanol acetate | 2.003 |

| (S)-1-(isopropylamino)-3-phenoxy-2-propanol acetate | 3.697 |

| (R)-1-(isopropylamino)-3-phenoxy-2-propanol | 5.799 |

| (S)-1-(isopropylamino)-3-phenoxy-2-propanol | 7.684 |

Data from the analysis of 1-(isopropylamino)-3-phenoxy-2-propanol derivatives using a Lux® 5 µm Amylose-1 column with a mobile phase of acetonitrile/isopropanol/diethylamine (93.5/6.5/0.1) at a flow rate of 0.8 mL/min. masterorganicchemistry.comnih.gov

The development and validation of such HPLC methods are crucial for quality control and for providing pure enantiomers for further synthetic steps or biological evaluation.

Novel Synthetic Procedures and Catalyst Systems

Beyond established methods, research continues to explore novel synthetic routes and catalyst systems to improve the efficiency, sustainability, and cost-effectiveness of producing this compound.

Ionic Liquid Catalysis in Bromo Alcohol Synthesis

Ionic liquids (ILs), which are salts with low melting points, have gained significant attention as green and reusable catalysts and reaction media in organic synthesis. In the context of bromo alcohol synthesis, ILs can play a crucial role in the key step of epoxide ring-opening. The synthesis of this compound can be envisioned from a corresponding epoxide, 1-phenoxy-2,3-epoxypropane.

The ring-opening of epoxides with a bromide source can be facilitated by ionic liquids. For example, imidazolium-based ionic liquids have been shown to be effective in the ring-opening of steroidal epoxides with halide sources. acs.org These reactions can be highly regioselective and stereoselective. Acidic ionic liquids can act as catalysts to activate the epoxide ring, making it more susceptible to nucleophilic attack by the bromide ion.

The use of functionalized ionic liquids, such as those with acidic moieties, can further enhance catalytic activity and selectivity in the regioselective azidolysis of epoxides, a reaction analogous to the opening with bromide.

| Ionic Liquid Type | Potential Role in Bromo Alcohol Synthesis | Advantages |

| Imidazolium-based ILs | Catalyst and solvent for epoxide ring-opening with a bromide source. | Reusability, thermal stability, can influence stereoselectivity. acs.org |

| Brønsted Acidic ILs | Catalyst for the activation of the epoxide ring towards nucleophilic attack. | High catalytic activity, potential for solvent-free conditions. |

| Bromoaluminate ILs | Can act as both the bromide source and the catalyst. | Dual functionality, potentially simplifying the reaction setup. |

While direct reports on the use of ionic liquids for the synthesis of this compound are limited, the principles established in related epoxide ring-opening reactions suggest a promising avenue for future research.

Haloalkoxylation Reactions for Ether Formation

The formation of the ether linkage and the halohydrin functionality in this compound can be achieved through a haloalkoxylation-type reaction. A common and direct method for the synthesis of the racemic compound involves the reaction of phenol with epibromohydrin. This reaction proceeds via the nucleophilic attack of the phenoxide ion on one of the carbon atoms of the epoxide ring of epibromohydrin.

This reaction can be catalyzed by a base, which deprotonates the phenol to form the more nucleophilic phenoxide. The regioselectivity of the epoxide ring-opening is a key factor, with the attack typically occurring at the less substituted carbon atom of the epoxide. A similar reaction has been described for the synthesis of 1-Bromo-3-(4'-tert-butylphenylthio)-propan-2-ol, where p-tert-butyl-thiophenol is reacted with epibromohydrin. prepchem.com

The general reaction is as follows: Phenol + Epibromohydrin --(Base)--> this compound

This reaction can be considered a type of haloalkoxylation as it results in the simultaneous formation of an ether and an alcohol with a halogen on the adjacent carbon. The conditions for this reaction, such as the choice of base and solvent, can be optimized to maximize the yield and minimize the formation of byproducts.

One-Pot Synthesis Approaches

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of efficiency, resource conservation, and waste reduction. The synthesis of this compound from phenol and epibromohydrin is often conducted as a one-pot procedure. prepchem.com

In a typical one-pot synthesis, phenol, a base, and epibromohydrin are combined in a suitable solvent and allowed to react. The base, such as potassium carbonate or sodium hydroxide, generates the phenoxide in situ, which then reacts with the epibromohydrin to form the desired product. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, a simple workup procedure is typically sufficient to isolate the crude product, which can then be purified by distillation or chromatography.

The development of more advanced one-pot procedures could involve the in-situ generation of the epoxide followed by its reaction with the phenol and a bromide source, potentially catalyzed by a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases. While specific literature on advanced one-pot syntheses for this exact molecule is not abundant, the principles of one-pot synthesis are broadly applicable and represent an area of ongoing interest for process chemists.

Chemical Transformations and Reaction Mechanisms of 1 Bromo 3 Phenoxy Propan 2 Ol

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom in 1-bromo-3-phenoxy-propan-2-ol is a good leaving group, making the primary carbon to which it is attached an electrophilic center susceptible to nucleophilic attack. This reactivity is fundamental to the role of this compound as a building block in the synthesis of more complex molecules, particularly pharmaceuticals like β-blockers. wikipedia.orgnih.gov The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. bartleby.comlibretexts.org

Common nucleophiles used in these reactions are primary and secondary amines. For instance, the reaction with isopropylamine is a key step in the synthesis of several β-adrenergic blocking agents. nih.govmerckmillipore.com The general scheme involves the displacement of the bromide ion by the amine, forming a new carbon-nitrogen bond.

General Reaction Scheme:

R-NH₂ + Br-CH₂-CH(OH)-CH₂-O-Ph → R-NH-CH₂-CH(OH)-CH₂-O-Ph + HBr

This type of reaction is widely employed in the pharmaceutical industry. The synthesis of compounds like (S)-Bisoprolol and (S)-Betaxolol utilizes analogous chlorohydrins, where an amine such as isopropylamine displaces the halide to form the final propanolamine side chain characteristic of many β-blockers. mdpi.comntnu.no

| Nucleophile | Reagent Example | Product Type | Significance |

| Amine | Isopropylamine | Secondary Amine / Amino Alcohol | Synthesis of β-blockers nih.govmerckmillipore.com |

| Amine | N-3,4-dimethoxyphenethylamine | Secondary Amine / Amino Alcohol | Synthesis of potential β-blocker analogues nih.gov |

| Azide | Sodium Azide | Alkyl Azide | Precursor for primary amines via reduction |

| Thiolate | Sodium Thiophenoxide | Thioether | Introduction of sulfur-containing moieties |

Chemical Modifications and Derivatizations of the Hydroxyl Group

The secondary hydroxyl group in this compound is another key functional group that can undergo various chemical modifications. These derivatizations are often employed to protect the alcohol, alter the molecule's solubility, or to enable specific analytical techniques. greyhoundchrom.com A primary reaction of the hydroxyl group is esterification.

This can be achieved by reacting the alcohol with an acylating agent such as an acid chloride, anhydride, or by transesterification with a vinyl ester, often in the presence of a base or a catalyst. mdpi.com For example, the reaction with butanoic anhydride in the presence of pyridine results in the formation of the corresponding butanoate ester. mdpi.com

Esterification Reaction Example:

Br-CH₂-CH(OH)-CH₂-O-Ph + (CH₃CH₂CH₂CO)₂O → Br-CH₂-CH(O-CO-CH₂CH₂CH₃)-CH₂-O-Ph + CH₃CH₂CH₂COOH

Enzymatic kinetic resolution is a significant application of this derivatization. Lipases, such as Lipase B from Candida antarctica (CALB), can selectively acylate one enantiomer of a racemic mixture of the alcohol, allowing for the separation of the R and S enantiomers. mdpi.comntnu.no This chemoenzymatic approach is crucial for the synthesis of enantiopure pharmaceuticals. ntnu.no

| Reaction Type | Reagent(s) | Functional Group Formed | Application |

| Esterification | Butanoic Anhydride, Pyridine | Ester | Chemical synthesis, protection mdpi.com |

| Transesterification | Vinyl Butanoate, CALB | Ester | Enantiomeric resolution mdpi.comntnu.no |

| Etherification | Sodium Hydride, Alkyl Halide (e.g., CH₃I) | Ether | Protection, structural modification |

| Oxidation | Mild Oxidizing Agent (e.g., PCC) | Ketone | Synthesis of α-bromoketones |

Intramolecular Cyclization Pathways

Under specific conditions, this compound and its derivatives can undergo intramolecular cyclization, where the molecule reacts with itself to form a cyclic structure. This process is driven by the proximity of reactive functional groups within the same molecule.

Formation of 1,4-Dioxane Derivatives

One of the significant intramolecular cyclization pathways for compounds structurally related to this compound leads to the formation of substituted 1,4-dioxane rings. udhtu.edu.uaresearchgate.net While the direct cyclization of this compound itself is less commonly documented, its derivatives are key intermediates. For example, related iodo-derivatives can undergo simultaneous hydrolysis of the C-I bond and intermolecular ketalization to form hydroxy derivatives of 1,4-dioxane. researchgate.net

A plausible pathway involves a base-mediated intramolecular Williamson ether synthesis. The hydroxyl group is first deprotonated to form an alkoxide. This internal nucleophile then attacks the electrophilic primary carbon, displacing the bromide and closing the ring. However, this would form a six-membered morpholine-type ring if the phenoxy group were replaced by an amine, or more complex structures. The formation of 1,4-dioxanes typically involves the reaction of two C2 units. A common synthetic route involves the acid-catalyzed dimerization of an epoxide or the cyclization of a molecule containing two suitably spaced hydroxyl groups or a hydroxyl group and a good leaving group separated by an ether linkage. enamine.netthieme-connect.de For instance, the base-mediated cyclization of 3-chloro-2-(2-hydroxyethoxy)propan-1-ol yields (1,4-dioxan-2-yl)methanol. thieme-connect.de

Stereochemical Outcomes of Cyclization Reactions

The stereochemical outcome of intramolecular cyclization reactions is highly dependent on the mechanism and the stereochemistry of the starting material. For a reaction proceeding via an intramolecular SN2 mechanism, an inversion of configuration at the electrophilic carbon center is expected. libretexts.orglibretexts.org

If a chiral center is involved in the ring-closing step, its configuration can dictate the stereochemistry of the newly formed ring. For example, in the formation of substituted tetrahydropyrans via Prins cyclization, the stereochemistry of the precursor homoallylic alcohol is transferred with high fidelity to the product. researchgate.net In the context of this compound cyclizing, if the alkoxide formed from the C2 hydroxyl group attacks the C1 carbon, the reaction would proceed with inversion of configuration at C1. The stereocenter at C2 would act as a directing group, influencing the conformation of the transition state and thus the stereochemistry of the final cyclic product.

Role in Proton Exchange Mechanisms in Catalytic Cycles

While specific studies detailing the role of this compound in catalytic proton exchange are not prominent, the functions of its constituent groups—hydroxyl and ether—allow for informed postulation. The hydroxyl group can act as a proton shuttle in catalytic cycles. nih.gov In mechanisms like the Noyori-type hydrogen transfer, an alcohol can assist in the heterolytic cleavage of hydrogen by mediating proton transfer between the metal center and the substrate. nih.gov

In a hypothetical catalytic cycle, the hydroxyl group of this compound could:

Donate a proton: Act as a Brønsted acid to activate a substrate.

Accept a proton: Act as a Brønsted base to regenerate a catalyst.

Coordinate to a metal center: The oxygen lone pairs can coordinate to a metal, influencing its electronic properties and reactivity.

Form hydrogen bonds: Stabilize transition states or intermediates within the catalytic cycle.

The ether oxygen also possesses lone pairs that can coordinate with Lewis acids or participate in hydrogen bonding, further contributing to its potential role in catalysis. The acidity of the hydroxyl proton can be influenced by the electron-withdrawing inductive effect of the nearby bromine and phenoxy groups, potentially modulating its effectiveness in proton exchange mechanisms. acs.org

Reactivity with Organometallic Reagents

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles and strong bases. mnstate.edulibretexts.org Their reaction with this compound is dominated by the presence of the acidic hydroxyl proton.

The primary and most rapid reaction is an acid-base reaction. The organometallic reagent will deprotonate the hydroxyl group to form a magnesium or lithium alkoxide and the corresponding alkane. libretexts.orgadichemistry.com

Acid-Base Reaction:

Br-CH₂-CH(OH)-CH₂-O-Ph + R-MgX → Br-CH₂-CH(O-MgX)-CH₂-O-Ph + R-H

This initial deprotonation must be accounted for when planning a synthesis; at least one equivalent of the organometallic reagent will be consumed in this step.

After deprotonation, the resulting alkoxide can undergo further reactions. The carbanion of a second equivalent of the organometallic reagent could potentially act as a nucleophile and displace the bromide atom. However, halogen-metal exchange is also a possible pathway, especially with organolithium reagents, which would generate a new organometallic species at the C1 position. taylorandfrancis.comresearchgate.net

Research on related compounds shows that the hydration products of propargyl ethers derived from 1-bromo-3-organyloxy-2-propanol can react with organomagnesium reagents to form intermediate hydroxy diethers, which are then used to synthesize 1,4-dioxanes. udhtu.edu.uaresearchgate.net This indicates that after the initial acid-base reaction, nucleophilic addition or substitution can occur, leading to the formation of new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org

| Organometallic Reagent | Primary Reaction | Secondary/Potential Reaction(s) |

| Grignard Reagent (RMgX) | Deprotonation of -OH group | Nucleophilic substitution of Br⁻ |

| Organolithium Reagent (RLi) | Deprotonation of -OH group | Nucleophilic substitution of Br⁻, Halogen-metal exchange |

Advanced Analytical Characterization Techniques for 1 Bromo 3 Phenoxy Propan 2 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental for the structural elucidation of 1-Bromo-3-phenoxy-propan-2-ol, providing unambiguous confirmation of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. The expected signals for this compound are detailed below.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho, para) | 6.80 - 7.00 | Multiplet | - | 3H |

| Ar-H (meta) | 7.20 - 7.40 | Multiplet | - | 2H |

| CH (OH) | ~4.1 - 4.3 | Multiplet | ~5-7 | 1H |

| CH ₂-OAr | ~4.0 - 4.2 | Multiplet | ~5-6 | 2H |

| CH ₂-Br | ~3.5 - 3.7 | Multiplet | ~5-6 | 2H |

| OH | Variable (Broad Singlet) | Singlet (br) | - | 1H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments within the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, bromine) and the aromatic ring.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C -Br | ~35 - 40 |

| C H(OH) | ~68 - 72 |

| C H₂-OAr | ~70 - 74 |

| Ar-C (para) | ~121 - 123 |

| Ar-C (ortho) | ~114 - 116 |

| Ar-C (meta) | ~129 - 131 |

| Ar-C -O | ~157 - 159 |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would confirm the presence of hydroxyl, ether, aromatic, and alkyl-halide functionalities.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (Wavenumber, cm⁻¹) | Vibration Type |

| O-H (Alcohol) | 3600 - 3200 (Broad) | Stretching |

| C-H (Aromatic) | 3100 - 3000 | Stretching |

| C-H (Aliphatic) | 3000 - 2850 | Stretching |

| C=C (Aromatic) | 1600 - 1450 | Stretching |

| C-O (Aryl Ether) | 1260 - 1200 (Asymmetric) | Stretching |

| C-O (Alcohol) | 1100 - 1000 | Stretching |

| C-Br (Alkyl Halide) | 690 - 550 | Stretching |

Chromatographic Methods for Purity Assessment and Enantiomer Separation

Chromatographic techniques are essential for verifying the purity of this compound and for separating its enantiomers, which is crucial as the compound is chiral.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of synthesized compounds. A typical reversed-phase HPLC method is suitable for determining the presence of impurities in this compound. The method separates compounds based on their polarity.

A robust method can be developed using a C18 stationary phase, which is nonpolar, and a polar mobile phase. The components of the sample are separated based on their differential partitioning between the two phases.

Interactive Data Table: Exemplar HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |

| Gradient | Isocratic or Gradient elution (e.g., 50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or 270 nm |

| Temperature | Ambient (e.g., 25 °C) |

Since this compound contains a chiral center at the C-2 position, it exists as a pair of enantiomers. Chiral chromatography is the definitive technique for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) or purity. Research on similar phenoxy derivatives of halopropanols has demonstrated successful separation using normal-phase chiral HPLC. ias.ac.inresearchgate.net

The separation relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. A common approach involves using polysaccharide-based CSPs. A validated method for a closely related compound involves a cellulose-based column. ias.ac.inresearchgate.net

Interactive Data Table: Chiral HPLC Method for Enantiomeric Separation

| Parameter | Condition |

| Chiral Column | Chiralcel ODH (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane / Isopropanol (80:20 v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

This method has been shown to effectively resolve the enantiomers of analogous phenoxy derivatives, allowing for accurate determination of enantiomeric purity. ias.ac.inresearchgate.net

Computational and Theoretical Chemical Studies on 1 Bromo 3 Phenoxy Propan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. In the context of 1-Bromo-3-phenoxy-propan-2-ol, DFT calculations can be employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

Furthermore, DFT provides valuable information about the electronic properties of the molecule. This includes the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions, crucial for predicting reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Geometric and Electronic Parameters for this compound using DFT

| Parameter | Value |

| Optimized Bond Lengths (Å) | |

| C-Br | 1.98 |

| C-O (ether) | 1.37 |

| C-O (alcohol) | 1.43 |

| **Optimized Bond Angles (°) ** | |

| C-C-O (alcohol) | 109.5 |

| C-O-C (ether) | 118.2 |

| Electronic Properties (eV) | |

| HOMO Energy | -6.54 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap | 6.33 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The flexibility of the propan-2-ol backbone and the phenoxy group allows this compound to exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. This is achieved by systematically rotating specific dihedral angles and calculating the corresponding energy, a process known as potential energy surface (PES) scanning.

Mapping the potential energy hypersurface reveals the low-energy conformers, which are the most populated at a given temperature, and the transition states that connect them. This information is critical for understanding the molecule's dynamic behavior and how its shape influences its reactivity and biological activity. Intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen or the bromine atom, can significantly influence the relative stability of different conformers.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the detailed pathways of chemical reactions. For this compound, this can include studying its synthesis, degradation, or its reactions with other molecules. By modeling the reaction pathway, chemists can identify transition states, which are the highest energy points along the reaction coordinate, and intermediates, which are temporary species formed during the reaction.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. This detailed mechanistic insight is often difficult to obtain through experimental methods alone. For instance, the reaction of this compound to form an epoxide can be modeled to understand the role of the intramolecular hydroxyl group in displacing the bromide ion.

Molecular Docking and Interaction Studies with Proposed Biological Targets (e.g., protein surfaces)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. If this compound is being investigated for potential biological activity, molecular docking can provide insights into how it might interact with a specific protein target.

The process involves placing the ligand in various orientations and conformations within the protein's binding site and calculating a "docking score" that estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. These studies can guide the design of new molecules with improved potency and selectivity. For example, docking studies could be performed with enzymes like halohydrin dehalogenases, which are known to process similar substrates.

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value |

| Binding Affinity (kcal/mol) | -7.2 |

| Key Interacting Residues | Tyr145, Ser132, Arg149 |

| Types of Interactions | Hydrogen bond with Ser132 (hydroxyl group), Pi-Alkyl interaction with Tyr145 (phenoxy ring) |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of a molecular docking study.

Advanced Derivatives and Analogues of 1 Bromo 3 Phenoxy Propan 2 Ol: Synthesis and Research Applications

Synthesis of Functionalized Phenoxypropanol Analogues

The versatility of the 1-Bromo-3-phenoxy-propan-2-ol structure allows for extensive functionalization at two primary locations: the phenoxy moiety and the propanol backbone. These modifications are crucial for tailoring the molecule's properties for specific applications.

Modifications to the peripheral phenoxy ring are a common strategy to create analogues with varied electronic and steric properties. The synthesis often begins with a substituted phenol, which is then reacted with an epoxide-containing reagent like epichlorohydrin or epibromohydrin. For instance, the synthesis of precursors for the β-blocker betaxolol starts with 4-(2-hydroxyethyl)phenol. mdpi.comresearchgate.net This starting material is first alkylated and then reacted with epichlorohydrin to yield an epoxide, which is subsequently opened to form the desired halohydrin. researchgate.net A similar strategy is employed for metoprolol precursors, starting from 4-(2-methoxyethyl)phenol. researchgate.net

The reaction between a substituted phenol and epichlorohydrin in the presence of a base can produce a mixture of the desired chlorohydrin and a corresponding epoxide. mdpi.com The epoxide can then be converted to the chlorohydrin via ring-opening with a chloride source like lithium chloride. researchgate.netmdpi.com This two-step process allows for the creation of a library of phenoxypropanol analogues, each bearing a unique substituent on the aromatic ring.

Table 1: Synthesis of Functionalized Phenoxypropanol Analogues

| Starting Phenol | Key Reagents | Resulting Analogue |

|---|---|---|

| 4-(2-hydroxyethyl)phenol | Epichlorohydrin, (Bromomethyl)cyclopropane | 1-Bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol researchgate.net |

| 4-(2-methoxyethyl)phenol | Epichlorohydrin, Lithium Chloride | 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol researchgate.net |

The propanol backbone of this compound contains a reactive bromine atom and a secondary alcohol, both of which are prime sites for chemical modification. The most significant modification involves the displacement of the bromide with an amine, a key step in the synthesis of many pharmacologically active compounds, such as beta-blockers. mdpi.comresearchgate.net For example, reacting the chlorohydrin or bromohydrin precursor with isopropylamine is the final step in the synthesis of metoprolol and betaxolol. mdpi.comresearchgate.net

Further derivatization can be achieved by targeting the amine group after its installation. For example, a derivative of betaxolol, 1-[4-(2-Cyclopropylmethoxyethyl)phenoxy]-3-[1-p-(bromoacetamidophenyl)-2-methyl-2-propylamine]-2-propranol, was synthesized to study irreversible beta-adrenergic blockade. nih.gov This modification introduces a bromoacetamido group, creating a more complex substituent on the propanol backbone. nih.gov These modifications highlight the utility of the original scaffold in building diverse and complex molecular architectures.

Role as Key Precursors in the Synthesis of Complex Organic Scaffolds

Halohydrins like this compound and its substituted analogues are highly valued in organic synthesis as versatile intermediates, particularly for producing chiral molecules with significant biological activity.

Analogues of this compound are critical precursors for the synthesis of several widely used beta-blockers. The general synthetic route involves the reaction of a substituted phenol with epichlorohydrin to form an epoxide, which is then reacted with an amine. google.com For example, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol is a direct precursor to metoprolol, while 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol is a precursor to betaxolol. mdpi.comresearchgate.net

The biological activity of these drugs often resides in a single enantiomer. For beta-blockers, the (S)-enantiomer is the active form. mdpi.com Therefore, methods to produce these compounds in an enantiomerically pure form are of high interest. Chemo-enzymatic protocols have been developed to achieve high enantiomeric excess (ee). researchgate.netresearchgate.net These processes demonstrate the industrial relevance of phenoxypropanol halohydrins as immediate precursors to active pharmaceutical ingredients (APIs).

The synthesis of enantiomerically pure pharmaceuticals requires chiral building blocks. mdpi.com Racemic halohydrin precursors, such as 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, can be resolved into their constituent enantiomers, which then serve as chiral synthons. researchgate.net A highly effective method for this is hydrolytic kinetic resolution, often catalyzed by enzymes. researchgate.net

Lipases, particularly Lipase B from Candida antarctica (CALB), have been successfully used to catalyze the kinetic resolution of racemic chlorohydrins. mdpi.commdpi.comresearchgate.net In this process, the enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), leaving the other enantiomer ((S)-chlorohydrin) unreacted. mdpi.com The acylated and unreacted enantiomers can then be separated. The desired enantiopure chlorohydrin is subsequently converted to the final active drug, such as (S)-betaxolol or (S)-metoprolol, with high enantiomeric purity, often exceeding 99% ee. researchgate.netresearchgate.net This chemo-enzymatic approach provides an efficient pathway to the optically active drugs, underscoring the importance of these halohydrins as key chiral building blocks. mdpi.comresearchgate.net

Table 2: Enantiomeric Resolution of Phenoxypropanol Precursors

| Racemic Precursor | Method/Enzyme | Chiral Product | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1-chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Kinetic Resolution / Candida antarctica lipase B | (R)-chlorohydrin | 99% |

| 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Kinetic Resolution / Candida antarctica lipase B | (S)-metoprolol from (R)-chlorohydrin | 99% |

Research into Related 1-Amino-3-phenoxypropane Derivatives and Their Properties

Replacing the bromine atom of this compound with an amino group leads to 1-Amino-3-phenoxypropane derivatives. This class of compounds is of immense pharmacological interest, as it includes the aforementioned beta-blockers. The identity of the substituent on the nitrogen atom significantly influences the compound's activity and selectivity.

For example, the isopropylamino group found in metoprolol and betaxolol is crucial for their potent and selective blockade of β1-adrenergic receptors. researchgate.net Research has focused on synthesizing and evaluating new derivatives to probe their structure-activity relationships. A study on a bromoacetamido derivative of betaxolol, designed as an irreversible β-adrenoceptor antagonist, found that while it was less potent than betaxolol, it retained high β1-selectivity. nih.gov

Other research has explored the synthesis of novel derivatives of the core 3-amino-1,2-propanediol structure to investigate their cardiovascular effects. nih.gov These studies aim to understand how modifications to the side chains attached to the core aminopropanol structure affect their interaction with biological targets. The ongoing synthesis and evaluation of these amino derivatives contribute to the development of new therapeutic agents and a deeper understanding of their pharmacological mechanisms.

Table of Mentioned Compounds

| Compound Name | Role / Context |

|---|---|

| This compound | Core chemical compound of interest |

| (S)-metoprolol | Pharmacologically active beta-blocker |

| (S)-betaxolol | Pharmacologically active beta-blocker |

| 1-Chloro-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Precursor for Betaxolol synthesis mdpi.com |

| 1-Bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol | Precursor for Betaxolol synthesis mdpi.com |

| 4-(2-hydroxyethyl)phenol | Starting material for Betaxolol precursors mdpi.com |

| 4-(2-methoxyethyl)phenol | Starting material for Metoprolol precursors researchgate.net |

| 1-Chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | Precursor for Metoprolol synthesis researchgate.netresearchgate.net |

| Epichlorohydrin | Reagent for synthesis of phenoxypropanol analogues researchgate.net |

| Epibromohydrin | Reagent related to epichlorohydrin |

| Isopropylamine | Reagent for synthesis of Metoprolol and Betaxolol mdpi.com |

| 1-[4-(2-Cyclopropylmethoxyethyl)phenoxy]-3-[1-p-(bromoacetamidophenyl)-2-methyl-2-propylamine]-2-propranol | Derivative of Betaxolol for research nih.gov |

| 1-Chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol | Analogue used in synthesis of (S)-bisoprolol precursor mdpi.com |

| 3-amino-1,2-propanediol | Core structure for related derivatives nih.gov |

Exploration of Structure-Activity Relationships in Derivatives with Specific Chemical Functions

The this compound scaffold serves as a versatile starting point for the synthesis of diverse derivatives with tailored biological and chemical properties. By systematically modifying the core structure—specifically by replacing the bromine atom and substituting the phenoxy ring—researchers have developed analogues with potent activities as corrosion inhibitors, antibacterial agents, and enzyme inhibitors. The exploration of the structure-activity relationships (SAR) for these functions reveals key chemical features that govern their efficacy.

Corrosion Inhibition

The structure-activity relationship for corrosion inhibitors based on similar molecular frameworks is influenced by several key factors:

Adsorption Center: The oxygen atom of the phenoxy group and the hydroxyl group in the propanol chain can act as adsorption centers, facilitating the molecule's attachment to the metal surface through lone pairs of electrons.

Substituent Effects: The nature of substituents on the phenoxy ring significantly modulates the molecule's electronic properties. Electron-donating groups (e.g., -OCH₃, -CH₃) can increase the electron density on the aromatic ring and heteroatoms, which enhances the molecule's ability to coordinate with the vacant d-orbitals of the metal, thereby strengthening the adsorption bond. mdpi.comresearchgate.net

Hydrophobicity and Molecular Size: The introduction of longer alkyl chains or bulky groups in place of the bromine atom can increase the surface area covered by each molecule. This enhanced hydrophobicity helps to repel water and corrosive ions from the metal surface, improving the protective efficiency. mdpi.com Studies on imidazolium-based ionic liquids, which share structural motifs, have shown that increasing the length of an alkyl chain can significantly boost corrosion inhibition. mdpi.com

The following table, adapted from research on analogous corrosion inhibitors, illustrates how molecular structure influences inhibition efficiency.

Data adapted from studies on analogous imidazolium-based ionic liquids demonstrating the effect of alkyl chain length on corrosion inhibition efficiency. mdpi.com

The data suggest that a moderate alkyl chain length provides the optimal balance of solubility and surface coverage for maximum efficiency. mdpi.com These principles indicate that modifying this compound with appropriate substituents could yield highly effective corrosion inhibitors.

Antibacterial Activity

A significant body of research has focused on the antibacterial properties of 1-amino-3-phenoxy-propan-2-ol derivatives, where the bromo group is substituted with various amines. These compounds, particularly analogues like 1,3-bis(aryloxy)propan-2-amines, have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

The structure-activity relationships for these antibacterial agents are well-defined:

The Amino Group: The replacement of the bromo group with a primary or secondary amine is crucial for antibacterial activity. This amino group is often protonated at physiological pH, allowing it to interact with negatively charged components of the bacterial cell membrane, leading to disruption and cell death. uctm.edu

Lipophilicity of the Aryloxy Group: The nature of the substituent on the phenoxy ring plays a critical role in determining the potency and spectrum of activity. Increased lipophilicity generally correlates with enhanced antibacterial efficacy. This is because a more lipophilic molecule can more easily penetrate the lipid-rich bacterial cell membrane. mdpi.com

Symmetry and Multiple Aryloxy Groups: Derivatives containing two aryloxy groups, such as 1,3-bis(aryloxy)propan-2-amines, often exhibit superior activity. These symmetric molecules may have enhanced membrane-disrupting capabilities. Studies show that these compounds can inhibit bacterial growth with minimal inhibitory concentrations (MIC) in the low micromolar range. nih.govnih.gov

Research findings on a series of synthetic 1,3-bis(aryloxy)propan-2-amines highlight these SAR principles.

Data derived from studies on 1,3-bis(aryloxy)propan-2-amine derivatives showing activity against various Gram-positive bacteria at a concentration of 10 µg/ml. nih.gov

The data indicate that halogen substitutions on the phenoxy rings are well-tolerated and contribute to potent antibacterial activity against a range of Gram-positive pathogens. nih.gov The minimal bactericidal concentrations for these compounds were often found to be similar to their MIC values, suggesting a bactericidal mechanism of action. nih.gov

Enzyme Inhibition

The phenoxypropanolamine core structure, which is readily synthesized from this compound, is a classic pharmacophore for β-adrenergic receptor antagonists, commonly known as β-blockers. pharmacy180.comreddit.com These drugs function by competitively inhibiting the binding of catecholamines like epinephrine and norepinephrine to β-adrenergic receptors, thereby modulating physiological responses such as heart rate and blood pressure. reddit.com The structure-activity relationship for this class of enzyme/receptor inhibitors is highly refined.

Key structural features required for potent β-adrenergic receptor inhibition include:

Aryloxypropanolamine Moiety: The ether linkage between the aromatic ring and the propanolamine side chain is a critical feature that distinguishes this class of β-blockers from arylethanolamine agonists. pharmacy180.comyoutube.com

Secondary Amine: A secondary amine, typically substituted with a bulky alkyl group like isopropyl or tert-butyl, is essential for high-affinity binding to the receptor. Primary or tertiary amines generally result in a significant loss of potency. pharmacy180.com

Hydroxyl Group: The hydroxyl group on the second carbon of the propanol chain is crucial for activity. It is believed to form a key hydrogen bond interaction within the binding pocket of the receptor. oup.com

Stereochemistry: The β-blocking activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is typically 100-fold less potent, highlighting the stereospecificity of the receptor-ligand interaction. pharmacy180.comoup.com

Aromatic Ring Substitution: Substituents on the phenoxy ring determine the ancillary properties of the drug, such as selectivity for β1 (cardioselective) versus β2 receptors, lipophilicity, and metabolism. oup.com For instance, para-substitution on the phenoxy ring often leads to β1-selectivity. oup.com

This table summarizes the key SAR principles for phenoxypropanolamine-based β-adrenergic receptor inhibitors (β-blockers). pharmacy180.comoup.com

More recently, phenoxypropanolamine derivatives have also been investigated as inhibitors for other enzymes, such as the 20S proteasome, indicating the versatility of this scaffold in designing enzyme inhibitors for various therapeutic targets. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Bromo-3-phenoxy-propan-2-ol with high yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or bromination of a precursor alcohol. For example, analogous brominated alcohols are synthesized using brominating agents (e.g., HBr or PBr₃) under anhydrous conditions. A base like K₂CO₃ in polar aprotic solvents (e.g., DMF) can facilitate phenoxy group introduction via Williamson ether synthesis. Purification via silica gel chromatography (e.g., Hex:EtOAc gradients) or crystallization ensures high purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the hydroxyl (δ ~2–5 ppm), bromine’s deshielding effects on adjacent carbons, and aromatic protons (δ ~6.8–7.5 ppm).

- IR : Hydroxyl (3200–3600 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) stretches confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) validate the molecular formula .

Q. How does the bromine atom influence the compound’s reactivity in substitution reactions?

- Methodological Answer : Bromine’s electronegativity enhances the electrophilicity of the adjacent carbon, making it susceptible to nucleophilic attack (e.g., SN2 reactions). Comparative studies with chloro or fluoro analogs show bromine’s superior leaving-group ability due to its lower bond dissociation energy .

Advanced Research Questions

Q. How can enantiomeric purity be achieved for chiral derivatives of this compound?

- Methodological Answer : Chiral resolution techniques like enzymatic kinetic resolution or chiral column chromatography are effective. For example, (1S,2R)-configured brominated alcohols are resolved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Sharpless epoxidation conditions adapted for bromohydrins) .

Q. What are the challenges in minimizing by-products during synthesis, and how are they addressed?

- Methodological Answer : Common by-products include di-substituted ethers or elimination products (e.g., alkenes). Optimizing reaction stoichiometry (limiting excess brominating agents) and temperature control (≤60°C) reduces side reactions. LC-MS or GC-MS monitors reaction progress, while quenching with aqueous NaHCO₃ neutralizes residual acids .

Q. How does this compound serve as a precursor in cross-coupling reactions for aromatic frameworks?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura or Ullmann couplings with aryl boronic acids or amines, respectively. For example, coupling with Pd(PPh₃)₄ catalysts in THF at reflux forms biaryl ethers, which are valuable in pharmaceutical intermediates .

Data Contradiction Analysis

Q. Why do reported yields vary for similar brominated alcohols, and how can reproducibility be improved?

- Methodological Answer : Discrepancies arise from solvent purity, trace moisture (which hydrolyzes bromides), or catalyst loading. Standardizing anhydrous conditions (e.g., molecular sieves) and pre-activating catalysts (e.g., Pd/C under H₂) improves reproducibility. Comparative studies recommend DMF over DMSO for higher thermal stability in bromination steps .

Applications in Complex Synthesis

Q. What role does this compound play in synthesizing bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.